molecular formula C6H5N3OS B2918028 5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 2413875-49-5

5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No. B2918028
CAS RN: 2413875-49-5
M. Wt: 167.19
InChI Key: OQEGNWWCQNGYQA-UHFFFAOYSA-N
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Description

“5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a catalyst-free, one-pot three-component reaction of 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one, aromatic aldehyde, and dimedone in ethylene glycol as a green solvent at 100 °C .


Chemical Reactions Analysis

Thiazolopyrimidines have been used as key intermediates in the synthesis of several bioactive molecules . They have been investigated as phosphatidylinositol 3-kinase inhibitors, ubiquitin specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, the growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .

Scientific Research Applications

Antitumor Activity

The thiazolopyrimidine scaffold is known for its antitumor properties. Derivatives of 5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been explored for their potential to inhibit the growth of cancer cells. The presence of the amino group at the 5-position allows for further chemical modifications, potentially leading to the development of new anticancer drugs .

Antibacterial Properties

Compounds with the thiazolopyrimidine core have demonstrated significant antibacterial activities. The structural similarity to purine bases suggests that these compounds could be designed to target specific bacterial enzymes or pathways, offering a new avenue for antibiotic development .

Anti-inflammatory Applications

The anti-inflammatory potential of thiazolopyrimidine derivatives is another area of interest. By modulating inflammatory pathways, these compounds could serve as the basis for new anti-inflammatory medications, particularly for chronic conditions where inflammation plays a key role .

Antifungal Agents

Recent studies have shown that thiazolopyrimidine derivatives exhibit moderate to high antifungal activities. This opens up possibilities for the development of new antifungal treatments, especially in the face of rising resistance to existing medications .

Antioxidant Effects

The antioxidant capacity of thiazolopyrimidine derivatives is being investigated. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Chemical Synthesis and Modification

The active methylene group in 5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one makes it a reactive center for various electrophilic reagents. This reactivity is exploited in chemical synthesis to create a wide array of functionalized molecules, which can have diverse applications in medicinal chemistry and material science .

Biological Target Binding

Due to its structural resemblance to purine, this compound can be modified to bind effectively to biological targets. This characteristic is particularly valuable in drug design, where precise interactions with biological molecules are crucial for therapeutic efficacy .

Future Directions

The development of novel thiazolopyrimidines as anti-inflammatory agents has achieved considerable interest of medicinal chemists over the past decades . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-4-3-5(10)8-6-9(4)1-2-11-6/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEGNWWCQNGYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=O)C=C(N21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one

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